molecular formula C9H11N3O2 B1482157 1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid CAS No. 2092804-77-6

1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid

Cat. No. B1482157
M. Wt: 193.2 g/mol
InChI Key: LKWTWKHOHSHPOH-UHFFFAOYSA-N
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Description

“1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid” is a synthetic compound derived from the pyrazole family of heterocyclic compounds. It is part of the imidazole family, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Synthesis Analysis

Imidazole is known for its broad range of chemical and biological properties and has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .


Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .


Physical And Chemical Properties Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Synthesis and Biological Applications

Synthesis of Heterocyclic Compounds

The chemistry of related heterocyclic compounds, like pyrazoles, is crucial for synthesizing various biologically active compounds. These derivatives have shown a wide range of biological activities, such as antimicrobial, anticancer, and anti-inflammatory effects. The unique reactivity of certain scaffolds, such as 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones, underlines their importance as building blocks for generating diverse classes of heterocyclic compounds and dyes (Gomaa & Ali, 2020).

Anticancer Applications

Compounds derived from the Knoevenagel condensation, which can involve structures related to 1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid, have been explored for their anticancer potential. These derivatives have shown remarkable activity in nanomolar to micromolar ranges against various cancer targets, highlighting the significance of these structures in drug discovery (Tokala, Bora, & Shankaraiah, 2022).

Biological Activities and Synthetic Methods

Biological Activities

Pyrazole carboxylic acid derivatives, similar to 1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid, are notable for their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This underlines the compound's potential as a scaffold for developing new therapeutic agents (Cetin, 2020).

Synthetic Methods

The synthesis of pyrazole derivatives, including those related to 1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid, is a key area of research. These methods often employ microwave conditions and involve reactions with hydrazines and chalcone derivatives, showcasing the versatility and efficiency of generating pyrazole-based compounds with potential pharmaceutical applications (Sheetal et al., 2018).

Future Directions

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities and are used in various commercially available drugs . This suggests that “1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid” and its derivatives could have potential applications in drug development.

properties

IUPAC Name

1-ethyl-6-methylimidazo[1,2-b]pyrazole-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2/c1-3-11-4-5-12-8(11)7(9(13)14)6(2)10-12/h4-5H,3H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKWTWKHOHSHPOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN2C1=C(C(=N2)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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